3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride
Description
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride is a synthetic isoxazole derivative characterized by a methoxy-substituted phenyl group at position 3 and a diethylaminoethyl side chain at position 5 of the isoxazole ring. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. While direct synthesis details for this compound are absent in the provided evidence, analogous compounds (e.g., piperidinoethyl derivatives in ) are synthesized via reactions involving hydroxylamine hydrochloride and chalcone intermediates under basic conditions .
Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. Substituents on the isoxazole core significantly influence physicochemical properties and bioactivity. The diethylaminoethyl group in this compound introduces tertiary amine functionality, which may enhance membrane permeability and receptor binding compared to simpler substituents.
Properties
CAS No. |
2148-75-6 |
|---|---|
Molecular Formula |
C16H23ClN2O2 |
Molecular Weight |
310.82 g/mol |
IUPAC Name |
diethyl-[2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]ethyl]azanium;chloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-4-18(5-2)11-10-15-12-16(17-20-15)13-6-8-14(19-3)9-7-13;/h6-9,12H,4-5,10-11H2,1-3H3;1H |
InChI Key |
VKWVPKRDTABTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Aldoxime Formation
- Starting from p-anisaldehyde (4-methoxybenzaldehyde), the aldehyde is reacted with hydroxylamine hydrochloride in the presence of aqueous sodium hydroxide at elevated temperature (~70 °C).
- This reaction yields the corresponding aldoxime intermediate with high purity and yield (typically >90%).
- The reaction is mild and straightforward, allowing easy isolation of the oxime as a solid.
Nitrile Oxide Generation
- The aldoxime is then oxidized to the nitrile oxide intermediate using oxidizing agents such as chloramine-T trihydrate .
- This step is typically performed in situ without isolation of the nitrile oxide, which is reactive and short-lived.
- The oxidation proceeds efficiently under ambient conditions.
1,3-Dipolar Cycloaddition
- The nitrile oxide undergoes a copper(I)-catalyzed [2+3] cycloaddition with a terminal alkyne substituted with the 2-(diethylamino)ethyl moiety.
- Copper(I) sulfate and copper powder serve as catalysts.
- The reaction proceeds at room temperature, giving the 3,5-disubstituted isoxazole with excellent regioselectivity, yielding only the desired isomer.
- This one-pot sequence (aldoxime formation → nitrile oxide generation → cycloaddition) is efficient and scalable.
Conversion to Hydrochloride Salt
- The free base of the isoxazole derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step enhances the compound's stability and solubility, which is important for biological evaluation.
Alternative Preparation Approaches
Halogenated Oxime Route
- Another method involves preparation of halogenated oximes from substituted benzaldehydes via reaction with hydroxylamine and sodium hydroxide.
- The halogenated oxime is then reacted with acyl esters in the presence of triethylamine to close the isoxazole ring.
- This method uses mild conditions (around 45 °C) and provides high yields (up to 80%).
- It is suitable for industrial scale-up due to its environmental friendliness and operational simplicity.
Propargyl Alcohol Derivative Route
- In a sealed tube, propargyl alcohol derivatives are reacted with halogen sources (e.g., N-iodo-succinimide) and acids in toluene at reflux (~111 °C).
- Hydroxylamine is added after consumption of the propargyl alcohol derivative.
- This method yields two isoxazole derivatives with yields of 44% and 41%, respectively, totaling 85% yield.
- This approach is useful for synthesizing methoxyphenyl-substituted isoxazoles but is less commonly applied for diethylaminoethyl-substituted derivatives.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Aldoxime formation from p-anisaldehyde | Hydroxylamine hydrochloride, NaOH | 70 °C, aqueous ethanol | >90 | Mild, high yield |
| 2 | Nitrile oxide generation | Chloramine-T trihydrate | Ambient, in situ | Not isolated | Reactive intermediate |
| 3 | 1,3-dipolar cycloaddition | Terminal alkyne with diethylaminoethyl group, Cu(I) sulfate, Cu powder | Room temp, 12-24 h | ~70-80 | Regioselective |
| 4 | Hydrochloride salt formation | HCl | Ambient | Quantitative | Enhances stability |
| Alternative | Halogenated oxime route | NCS or NBS, triethylamine, acyl esters | 45 °C | 79-82 | Mild, industrially viable |
| Alternative | Propargyl alcohol + NIS + hydroxylamine | Nickel(II) triflate, toluene, reflux | 111 °C, 5 h | 41-44 per isomer | Dual isomer formation |
Chemical Reactions Analysis
Types of Reactions
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that isoxazole derivatives, including 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride, exhibit significant anticancer properties. The National Cancer Institute (NCI) has evaluated similar compounds for their ability to inhibit tumor cell growth. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, with reported IC50 values indicating effective dosage levels for therapeutic applications .
2. Anti-inflammatory Properties
Isoxazole compounds are also recognized for their anti-inflammatory effects. A study demonstrated that certain substituted isoxazoles could inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests a potential application for this compound in treating inflammation-related disorders .
3. Neurological Applications
The compound's structural characteristics may provide it with neuroprotective properties. Some isoxazole derivatives have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression. The diethylamino group may enhance its interaction with neural receptors, thereby increasing its therapeutic efficacy .
Case Studies
Several case studies highlight the applications of isoxazole derivatives:
-
Case Study 1: Anticancer Efficacy
In a study assessing various isoxazole derivatives against human cancer cell lines, compounds similar to this compound showed an average cell growth inhibition rate of over 50% at specific concentrations. This underscores the potential of these compounds as lead candidates in anticancer drug development . -
Case Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory mechanisms of substituted isoxazoles revealed that they effectively reduced inflammation markers in animal models. The results indicated that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), offering a new avenue for treatment with potentially fewer side effects .
Mechanism of Action
The mechanism of action of 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula.
Key Observations:
- Diethylaminoethyl vs. This may influence solubility and target interactions .
- Fluorophenyl vs.
- Methoxy vs. Amine Substituents (): Methoxy groups at positions 3 and 5 (e.g., 5m in ) reduce basicity compared to amine-containing analogs, likely altering pharmacokinetic profiles .
Biological Activity
3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride is a synthetic compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H20N2O2·HCl
- Molecular Weight: 288.79 g/mol
The compound features a methoxy-substituted phenyl group and a diethylaminoethyl side chain, which are critical for its biological properties.
Research indicates that isoxazole derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity: Many isoxazole compounds act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways .
- Anticancer Activity: Certain derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells through pathways involving ribosomal protein S6 kinase beta-1 (S6K1) .
Anti-inflammatory Properties
Isoxazole derivatives, including the compound , have demonstrated significant anti-inflammatory activity. Studies have shown that they can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Recent investigations into the anticancer potential of isoxazole derivatives highlight their effectiveness against various cancer cell lines. For instance:
- A study evaluated a series of 3,5-diaryl isoxazoles and found that compounds similar to 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole exhibited selective cytotoxicity towards prostate cancer cells (PC3) compared to non-tumorigenic cells (PNT1a) .
- The binding affinity of these compounds to key proteins involved in cancer proliferation has been supported by molecular docking studies.
Neuroprotective Effects
Some research suggests that isoxazole derivatives may also possess neuroprotective properties. They have been evaluated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic pathways for 3-(p-Methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of isoxazole derivatives typically involves cyclization of precursor molecules under controlled conditions. For example:
- Core isoxazole formation : Use hydroxylamine hydrochloride and aldehydes (e.g., p-methoxybenzaldehyde) to generate oxime intermediates, followed by cyclization with acetylenic or carbonyl compounds (see for analogous methods) .
- Diethylaminoethyl substitution : Introduce the diethylaminoethyl group via nucleophilic substitution or reductive amination. Morpholine-containing isoxazoles () suggest similar strategies for amine incorporation .
- Optimization : Adjust solvent polarity (e.g., dichloromethane for steric control), temperature (0–5°C for exothermic steps), and catalysts (e.g., DMAP for acylations) to improve yield and purity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Use a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methoxyphenyl (δ 3.8 ppm for OCH₃), isoxazole ring protons (δ 6.5–7.5 ppm), and diethylaminoethyl groups (δ 1.1–1.3 ppm for CH₂CH₃) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns specific to the diethylaminoethyl moiety.
- HPLC-PDA : Assess purity (>97%) using a C18 column with a methanol/water gradient () .
- Thermal Analysis : Determine melting point (expected >200°C for hydrochloride salts) and stability under accelerated degradation conditions (40°C/75% RH) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Methodological Answer: Prioritize target-agnostic screens:
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Isoxazoles in showed MIC values <10 µg/mL .
- Cytotoxicity : Screen against human cell lines (e.g., HEK293, HepG2) via MTT assays. Compare IC₅₀ values to structure-activity relationships (SAR) in .
- Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin receptors) due to the diethylaminoethyl group’s similarity to psychoactive amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Address variability via:
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites (e.g., hydrolyzed isoxazole rings) that may explain discrepancies .
- Computational Modeling : Perform molecular dynamics simulations to assess binding mode consistency across homologs (e.g., chlorophenyl vs. methoxyphenyl analogs) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the diethylaminoethyl and methoxyphenyl moieties?
Methodological Answer:
- Isosteric Replacement : Substitute diethylaminoethyl with morpholinoethyl () or pyrrolidinyl groups () to probe steric/electronic effects .
- Regioisomer Synthesis : Compare para-methoxyphenyl (current compound) with ortho/meta derivatives to assess positional impacts on solubility and target engagement .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models (e.g., logP vs. IC₅₀) .
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3), polar surface area (<90 Ų), and CYP450 inhibition risks .
- Quantum Chemical Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the isoxazole 4-position (e.g., susceptibility to nucleophilic attack) .
- Docking Studies : Model interactions with CYP3A4 or P-glycoprotein to engineer resistance to metabolic clearance .
Q. What experimental approaches mitigate stability challenges during in vitro/in vivo studies?
Methodological Answer:
- pH-Dependent Stability : Conduct accelerated stability testing in buffers (pH 1.2–7.4) to identify degradation pathways (e.g., hydrolysis of the isoxazole ring) .
- Lyophilization : Prepare lyophilized formulations with cryoprotectants (e.g., trehalose) for long-term storage .
- Plasma Protein Binding : Use equilibrium dialysis to assess binding percentages (>95% may reduce free drug availability) .
Q. How can researchers optimize reaction scalability for multi-gram synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
- Green Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor intermediate formation and reduce purification steps .
Q. What advanced analytical techniques address challenges in impurity profiling?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from diastereomers or regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance impurities (<0.1%) with ppm-level accuracy .
- X-ray Crystallography : Resolve crystal structures of key intermediates to confirm regiochemistry (e.g., isoxazole vs. oxadiazole byproducts) .
Q. How should researchers design toxicity studies to balance safety and efficacy?
Methodological Answer:
- Ames Test : Screen for mutagenicity using TA98 and TA100 strains ( notes no IARC carcinogenicity for similar compounds) .
- hERG Inhibition Assay : Evaluate cardiac safety via patch-clamp electrophysiology (IC₅₀ >10 μM preferred) .
- Maximum Tolerated Dose (MTD) : Determine MTD in rodent models using a 14-day ascending-dose protocol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
